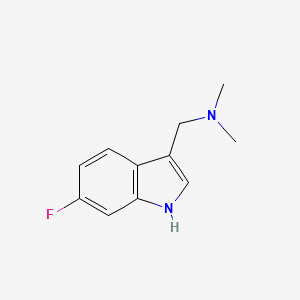

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAOUYLDLVHKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379050 |

Source

|

| Record name | 6-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-93-1 |

Source

|

| Record name | 6-Fluorogramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 343-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (6-fluoro-DMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), is a fluorinated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a member of the tryptamine class, it is of significant interest to the scientific community for its potential to modulate serotonergic systems. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological profile of 6-fluoro-DMT, with a focus on its interactions with serotonin receptors. Detailed experimental protocols for its synthesis and relevant in vitro and in vivo assays are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

6-fluoro-DMT is characterized by an indole core structure with a fluorine atom substituted at the 6-position of the benzene ring and a dimethylaminomethyl group attached to the 3-position of the indole.

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| Common Name | 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) |

| CAS Number | 1511-31-5 |

| Molecular Formula | C₁₂H₁₅FN₂ |

| Molecular Weight | 206.26 g/mol [1][2][3][4] |

Physicochemical Properties:

| Property | Value | Source |

| Physical State | Off-white solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data:

Synthesis

The synthesis of this compound can be achieved via a Mannich reaction from 6-fluoroindole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the literature and provides a reliable method for the gram-scale synthesis of the title compound.

Materials:

-

6-fluoroindole

-

Formaldehyde (37% solution in water)

-

Dimethylamine (40% solution in water)

-

Acetic acid (glacial)

-

Sodium hydroxide (3 M solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice-water bath

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice-water bath.

-

To the cold solution, add a 37% aqueous solution of formaldehyde (1.25 eq) followed by a 40% aqueous solution of dimethylamine (1.75 eq).

-

Remove the ice bath and stir the reaction mixture at ambient temperature for approximately 2.5 hours.

-

After the reaction is complete, cool the mixture again in an ice-water bath.

-

Carefully basify the reaction mixture to a pH of 10 using a 3 M sodium hydroxide solution. Monitor the pH using pH paper or a pH meter.

-

Transfer the basic mixture to a separatory funnel and extract the product with ethyl acetate (4 x volume of the initial acetic acid).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield this compound as an off-white solid. A reported yield for a similar reaction is 92%.[5]

Logical Workflow for Synthesis:

Pharmacological Profile

6-fluoro-DMT is a serotonin receptor modulator, exhibiting activity as an agonist at 5-HT₂A and 5-HT₂C receptors.[1][2] The interaction with these receptors is believed to be the primary mechanism for the psychoactive effects of tryptamines.

Receptor Binding and Functional Activity:

While specific, high-quality quantitative data for 6-fluoro-DMT is limited in the public domain, it is reported to be a potent partial agonist of the serotonin 5-HT₂A receptor and a potent full agonist of the serotonin 5-HT₂C receptor.[1][2] In one study, it was found to be approximately three times less potent than DMT as a 5-HT₂A receptor agonist.[1] Fluorination of tryptamines can have varied effects on receptor affinity and activity.[5][6][7]

Signaling Pathways:

As an agonist of 5-HT₂A and 5-HT₂C receptors, 6-fluoro-DMT is expected to activate the Gq/11 signaling pathway. This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

5-HT₂A Receptor Signaling Pathway:

5-HT₂C Receptor Signaling Pathway:

Experimental Protocols for Pharmacological Characterization

To fully characterize the pharmacological profile of 6-fluoro-DMT, a series of in vitro and in vivo assays are recommended.

In Vitro Functional Assay: Calcium Flux

This assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gq-coupled receptors like 5-HT₂A and 5-HT₂C.

Experimental Protocol: Calcium Flux Assay

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A or 5-HT₂C receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

6-fluoro-DMT and a reference agonist (e.g., serotonin).

-

96-well, black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Seeding: Seed the HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of 6-fluoro-DMT and the reference agonist in assay buffer.

-

Assay Measurement: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. After establishing a baseline reading, inject the compound dilutions into the wells and continue recording the fluorescence to measure the change in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Experimental Workflow for Calcium Flux Assay:

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is commonly used to assess the potential psychedelic-like effects of compounds.[8][9][10]

Experimental Protocol: Head-Twitch Response (HTR)

Materials:

-

Male C57BL/6J mice.

-

6-fluoro-DMT dissolved in a suitable vehicle (e.g., saline).

-

Observation chambers.

-

Video recording equipment or a trained observer.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for a designated period before drug administration.

-

Drug Administration: Administer 6-fluoro-DMT via a chosen route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.

-

Observation: Immediately after administration, place the mice back into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).

-

Quantification: A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, video recordings can be analyzed. A head twitch is a rapid, side-to-side rotational movement of the head.[8][9]

-

Data Analysis: Analyze the dose-response relationship for the induction of head twitches.

Discussion and Future Directions

This compound is a valuable tool for probing the structure-activity relationships of fluorinated tryptamines and their interactions with serotonin receptors. The provided synthesis protocol allows for its accessible preparation. Its characterization as a 5-HT₂A and 5-HT₂C receptor agonist provides a foundation for further investigation into its pharmacological effects.

Future research should focus on obtaining comprehensive physicochemical and spectral data for this compound. Detailed in vitro pharmacological profiling, including receptor binding affinities (Kᵢ values) and functional potencies (EC₅₀ values) at a wider range of serotonin receptor subtypes and other potential off-target receptors, is crucial. Further in vivo studies beyond the head-twitch response are warranted to fully understand its behavioral and physiological effects. Such data will be invaluable for the rational design of novel serotonergic ligands with specific pharmacological profiles for potential therapeutic applications.

References

- 1. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

- 10. Automated Detection of Psychedelic-Induced Head-Twitch Response in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 6-fluoro-N,N-dimethyltryptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT). As a member of the tryptamine family, it is recognized as a serotonin receptor modulator, exhibiting notable affinity for the 5-HT2A receptor. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-fluoro-DMT, its pharmacological profile, and the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel psychoactive compounds. While 6-fluoro-DMT is structurally related to hallucinogenic tryptamines, its own psychedelic activity in humans is a subject of ongoing investigation, with some evidence suggesting attenuated or absent effects compared to its non-fluorinated parent compound.

Chemical and Physical Properties

6-fluoro-N,N-dimethyltryptamine is a synthetic tryptamine characterized by the presence of a fluorine atom at the 6th position of the indole ring. This substitution significantly influences its electronic properties and can impact its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | 2-(6-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine | [1][2] |

| Synonyms | 6-Fluoro-DMT, 6-F-DMT | [1][2] |

| CAS Number | 1511-31-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅FN₂ | [1][2] |

| Molar Mass | 206.26 g/mol | [2][3] |

| Appearance | White crystalline solid (predicted) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in organic solvents such as methanol, ethanol, and chloroform, and in dilute mineral and organic acids. | [5] |

Spectroscopic Data

Detailed experimental spectra for 6-fluoro-DMT are not widely published. However, based on the known spectra of DMT and other fluorinated tryptamines, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine side chain protons, and the two N-methyl groups. The fluorine substitution at the 6-position will likely cause splitting of the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the indole ring.[6][7][8][9]

Mass Spectrometry (MS)

The mass spectrum of 6-fluoro-DMT is expected to show a molecular ion peak ([M]⁺) at m/z 206. The primary fragmentation pattern would likely involve the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to a characteristic iminium fragment ion at m/z 58, which is typical for N,N-dimethyltryptamines.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the indole ring, and C-N stretching of the amine. A C-F stretching band would also be present.[13][14][15]

Pharmacological Profile

6-fluoro-DMT is a serotonin receptor modulator with a complex pharmacological profile. It interacts with various serotonin receptor subtypes, as well as other neurotransmitter systems.

Receptor Binding Affinity

6-fluoro-DMT exhibits affinity for a range of receptors, with notable interaction at serotonin 5-HT₂ₐ receptors.[1] The table below summarizes the reported binding affinities (Ki, nM). Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) |

| Serotonin Receptors | |

| 5-HT₁ₐ | 693–865 |

| 5-HT₂ₐ | Potent partial agonist |

| 5-HT₂𝒸 | Potent full agonist |

| Adrenergic Receptors | Data not extensively available |

| Dopamine Receptors | |

| D₁ | 547 |

| D₂ | 610 |

| D₃ | 867 |

| Histamine Receptors | |

| H₁ | 47 |

| H₂ | 925 |

| Other | |

| Serotonin Transporter (SERT) | 145 |

| Sigma₁ | 6,892 |

| Sigma₂ | 7,128 |

Source:[16]

Functional Activity

Studies have shown that 6-fluoro-DMT acts as a potent partial agonist at the serotonin 5-HT₂ₐ receptor and a potent full agonist at the 5-HT₂𝒸 receptor.[1][17] However, its functional activity as a psychedelic in humans is debated. The closely related compound, 6-fluoro-DET, does not produce hallucinogenic effects in humans, and it is hypothesized that 6-fluoro-DMT may behave similarly.[1][18] This lack of psychedelic effect, despite 5-HT₂ₐ receptor agonism, is an area of active research and may be related to biased agonism or downstream signaling efficacy.[18]

Signaling Pathways

The primary mechanism of action for classic tryptamine psychedelics is through agonism of the serotonin 5-HT₂ₐ receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT₂ₐ receptor by an agonist like 6-fluoro-DMT initiates a downstream signaling cascade primarily through the Gq/11 protein.

Upon binding of 6-fluoro-DMT to the 5-HT₂ₐ receptor, the associated Gq protein is activated. The α-subunit of the Gq protein then activates phospholipase C (PLC). PLC subsequently cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the pharmacological effects of 5-HT₂ₐ receptor agonists.[19][20][21][22][23]

Experimental Protocols

Synthesis

A plausible synthetic route for 6-fluoro-DMT would involve a Fischer indole synthesis or a Speeter-Anthony tryptamine synthesis starting from a 6-fluoro-substituted precursor. A general workflow is outlined below.

Note: This is a generalized pathway and specific reaction conditions would need to be optimized.[11][15][24][25][26][27][28][29]

Analytical Characterization

The identity and purity of synthesized 6-fluoro-DMT would be confirmed using a combination of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely be suitable.[5][30]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern. A non-polar capillary column would be appropriate for separation.[5][31]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[24][26][28]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[31]

Receptor Binding and Functional Assays

-

Radioligand Binding Assay: To determine the binding affinity (Ki) of 6-fluoro-DMT for the 5-HT₂ₐ receptor, a competitive binding assay would be performed using a radiolabeled antagonist, such as [³H]ketanserin, and cell membranes expressing the human 5-HT₂ₐ receptor.[32][33]

-

Functional Assay: To assess the agonist activity of 6-fluoro-DMT, a functional assay measuring the downstream signaling of 5-HT₂ₐ receptor activation would be employed. This could involve measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium in cells expressing the receptor.[1][16][19][34]

Conclusion

6-fluoro-N,N-dimethyltryptamine is a fascinating compound at the intersection of classic psychedelic chemistry and modern drug design. Its well-defined chemical structure and its activity as a serotonin 5-HT₂ₐ receptor agonist make it a valuable tool for neuropharmacological research. The apparent disconnect between its in vitro receptor activity and its in vivo psychedelic effects highlights the complexity of serotonergic signaling and the potential for developing functionally selective ligands with novel therapeutic applications. Further research is warranted to fully elucidate the physical, chemical, and pharmacological properties of this compound, which will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the tryptamine class of molecules.

References

- 1. innoprot.com [innoprot.com]

- 2. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 3. GSRS [precision.fda.gov]

- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 5. japsonline.com [japsonline.com]

- 6. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. biophysics.org [biophysics.org]

- 10. westmont.edu [westmont.edu]

- 11. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 15. Far-infrared spectra of the tryptamine A conformer by IR-UV ion gain spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-Fluoro-DMT - Wikiwand [wikiwand.com]

- 18. 6-Fluoro-DET - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. ba333.free.fr [ba333.free.fr]

- 31. Extraction and Characterization of N,N‑Dimethyltryptamine from Mimosa tenuiflora: A Multivariate Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. reactionbiology.com [reactionbiology.com]

- 34. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Predicted Mechanism of Action of 6-fluoro-DMT: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT) is a fluorinated synthetic tryptamine and an analog of the potent psychedelic compound N,N-dimethyltryptamine (DMT). As with other psychedelic tryptamines, its pharmacological activity is believed to be primarily mediated by the serotonergic system, with the serotonin 2A (5-HT2A) receptor playing a crucial role. This technical guide offers a detailed examination of the predicted mechanism of action of 6-fluoro-DMT, synthesizing available preclinical data and drawing parallels with the established pharmacology of related compounds. This document is intended to be a valuable resource for the scientific community engaged in the study and development of novel psychoactive compounds.

Predicted Pharmacodynamics: A Focus on Serotonin Receptors

The principal mechanism underlying the effects of 6-fluoro-DMT is expected to be its interaction with a variety of neurotransmitter receptors. The hallucinogenic properties of tryptamines are predominantly linked to their agonistic activity at the 5-HT2A receptor.

Receptor Binding and Functional Activity Profile

In vitro studies have demonstrated that 6-fluoro-DMT exhibits affinity for a broad spectrum of serotonin receptors and other targets. The available quantitative data on its binding affinity (Ki) and functional activity (EC50 and Emax) are summarized in Table 1. It is critical to acknowledge that the existing data is derived from multiple sources, which may employ different experimental methodologies, leading to variations in the reported values. Notably, there are conflicting reports regarding its potency at the 5-HT2A receptor; one source suggests it is a potent partial agonist, while another indicates low potency[1]. This highlights the need for further comprehensive and standardized in vitro evaluation.

Table 1: Quantitative Data on Receptor Binding and Functional Activity of 6-fluoro-DMT

| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) |

| 5-HT1A | 693 - 865 | - | Inactive |

| 5-HT1B | 218 | - | - |

| 5-HT1D | 55 | - | - |

| 5-HT1E | 461 | - | - |

| 5-HT2A | 511 - 866 | 41 - 16,830 | 74% (partial agonist) |

| 5-HT2B | 30 | - | - |

| 5-HT2C | 1,880 | - | Full agonist |

| 5-HT5A | 2,740 | - | - |

| 5-HT6 | 1,110 | - | - |

| 5-HT7 | 1,070 | - | - |

| SERT | 3,100 | - | - |

| α2A-adrenergic | 1,300 | - | - |

| α2B-adrenergic | 4,200 | - | - |

| α2C-adrenergic | 2,000 | - | - |

| Dopamine D1 | >10,000 | - | - |

| Dopamine D2 | >10,000 | - | - |

| Dopamine D3 | >10,000 | - | - |

| Histamine H1 | 2,100 | - | - |

| Imidazoline I1 | >10,000 | - | - |

| Sigma σ1 | 4,000 | - | - |

| Sigma σ2 | 1,800 | - | - |

| Data compiled from publicly available databases. The range in values reflects data from multiple sources and highlights the variability in experimental outcomes. |

Predicted Intracellular Signaling Cascades

The interaction of 6-fluoro-DMT with the 5-HT2A receptor is predicted to trigger a complex array of intracellular signaling pathways. The primary and most well-characterized of these is the canonical Gq/G11 pathway. In this cascade, agonist binding to the receptor activates the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC subsequently catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). Concurrently, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC)[2].

Beyond this canonical pathway, the 5-HT2A receptor is also known to engage in "functional selectivity" or "biased agonism," whereby different ligands can stabilize distinct receptor conformations, leading to the preferential activation of non-canonical signaling pathways. For 6-fluoro-DMT, this could involve:

-

The β-Arrestin Pathway: Following agonist-induced phosphorylation of the 5-HT2A receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling by acting as a scaffold for various signaling proteins, including those of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2[3].

-

The Phospholipase A2 (PLA2) Pathway: The 5-HT2A receptor can also couple to phospholipase A2 (PLA2), an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids[4]. This signaling cascade can be initiated through Gαi/o and Gα12/13 proteins and operates independently of the PLC pathway[4][5].

The ultimate pharmacological profile of 6-fluoro-DMT will be dictated by the specific balance of its activity across these diverse signaling networks.

Key Experimental Protocols for Characterization

A thorough understanding of the mechanism of action of 6-fluoro-DMT necessitates a suite of in vitro experiments. The following protocols represent standard methodologies for the pharmacological profiling of novel tryptamine compounds.

Radioligand Binding Assay

This competitive binding assay is employed to determine the binding affinity (Ki) of 6-fluoro-DMT at a panel of receptors.

-

Objective: To quantify the affinity of 6-fluoro-DMT for its molecular targets.

-

Methodology:

-

Cell membranes expressing the receptor of interest are incubated with a specific concentration of a high-affinity radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) in the presence of varying concentrations of 6-fluoro-DMT.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then rapidly filtered through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined by including a high concentration of a known unlabeled ligand in a parallel set of incubations.

-

The concentration of 6-fluoro-DMT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the ability of 6-fluoro-DMT to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of 6-fluoro-DMT as an agonist at Gq-coupled receptors.

-

Methodology:

-

Cells stably expressing the human 5-HT2A receptor are plated in a multi-well format.

-

The cells are then loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).

-

After an incubation period to allow for dye uptake and de-esterification, the cells are washed to remove any extracellular dye.

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

Varying concentrations of 6-fluoro-DMT are then added to the wells, and the change in fluorescence is monitored over time.

-

The peak fluorescence response is proportional to the increase in intracellular calcium concentration.

-

Dose-response curves are generated by plotting the fluorescence response against the logarithm of the 6-fluoro-DMT concentration, from which the EC50 and Emax values are derived.

-

β-Arrestin Recruitment Assay

This assay is designed to quantify the recruitment of β-arrestin to the 5-HT2A receptor upon agonist stimulation, providing a measure of the compound's activity in this non-canonical pathway.

-

Objective: To evaluate the potential of 6-fluoro-DMT to engage the β-arrestin signaling pathway.

-

Methodology:

-

A specialized cell line is utilized that co-expresses the 5-HT2A receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein).

-

Upon agonist-induced proximity of the receptor and β-arrestin, a detectable signal is generated via a proximity-based technology such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET).

-

Cells are treated with a range of 6-fluoro-DMT concentrations.

-

The resulting signal is measured with a plate reader capable of detecting the specific output of the assay.

-

Dose-response curves are constructed to determine the EC50 and Emax for β-arrestin recruitment.

-

Visualizations of Predicted Mechanisms and Workflows

Predicted Signaling Pathways of 6-fluoro-DMT at the 5-HT2A Receptor

Caption: Predicted signaling pathways of 6-fluoro-DMT at the 5-HT2A receptor.

Experimental Workflow for In Vitro Characterization

Caption: A typical experimental workflow for the in vitro characterization of 6-fluoro-DMT.

Conclusion

The predicted mechanism of action for 6-fluoro-DMT is multifaceted, centered on its interaction with serotonin receptors, particularly the 5-HT2A subtype. The existing discrepancies in the literature regarding its potency at this key receptor highlight the critical need for further rigorous and standardized in vitro research. The potential for functional selectivity, engaging not only the canonical Gq-mediated signaling but also non-canonical pathways involving β-arrestin and PLA2, suggests a complex and nuanced pharmacological profile. The experimental protocols and workflow detailed in this guide provide a robust framework for elucidating the precise mechanism of action of 6-fluoro-DMT and other novel tryptamines. Such characterization is fundamental to understanding their therapeutic potential and toxicological risks.

References

- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology and Toxicology of Fluorinated Tryptamine Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into psychoactive molecules has become a powerful tool in medicinal chemistry to modulate pharmacological properties. Fluorinated tryptamine analogues, derivatives of classic serotonergic hallucinogens, represent a compelling class of compounds with altered receptor affinity, functional activity, and metabolic stability. This technical guide provides a comprehensive overview of the pharmacology and toxicology of these analogues, with a focus on their interactions with serotonin receptors. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the serotonergic system.

Pharmacology of Fluorinated Tryptamine Analogues

The introduction of fluorine into the tryptamine scaffold can significantly alter the pharmacological profile of the parent compound. These alterations are primarily observed in the binding affinity and functional activity at various serotonin (5-HT) receptor subtypes, most notably the 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

Receptor Binding Affinities

Fluorination can either increase, decrease, or have a negligible effect on the binding affinity of tryptamine analogues, depending on the position of the fluorine atom on the indole ring. Generally, fluorination has been shown to have a modest impact on affinity for the 5-HT₂A and 5-HT₂C receptors.[1] However, more pronounced effects are often observed at the 5-HT₁A receptor. For instance, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET) exhibits a five-fold decrease in affinity for the 5-HT₁A receptor compared to its non-fluorinated counterpart, DET.[1] In a striking example of the nuanced effects of fluorine substitution, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-fluoro-5-methoxy-DMT) displays a markedly enhanced affinity for the 5-HT₁A receptor.[2]

Functional Activity

The functional activity of fluorinated tryptamines, particularly their agonist or partial agonist effects at 5-HT receptors, is a critical determinant of their psychoactive and therapeutic potential. While many fluorinated analogues retain their agonist properties at the 5-HT₂A receptor, the potency and efficacy can be modulated by the position of the fluorine substituent.[2] For example, 6-fluoro-DET, despite having comparable 5-HT₂A receptor affinity to DET, shows significantly reduced intrinsic activity and functional potency.[1]

Interestingly, some fluorinated tryptamines exhibit a shift in their functional profile. 4-fluoro-5-methoxy-DMT, for instance, is a highly potent 5-HT₁A receptor agonist, with a potency exceeding that of the well-known 5-HT₁A agonist, 8-OH-DPAT.[1][2] This highlights the potential to engineer tryptamine analogues with selective activity at specific serotonin receptor subtypes.

In Vivo Effects

The in vivo effects of fluorinated tryptamines are often assessed using animal models that are predictive of hallucinogenic potential in humans, such as the two-lever drug discrimination paradigm in rats and the head-twitch response (HTR) in rodents. Studies have shown that fluorination can attenuate or abolish the hallucinogen-like effects of tryptamines.[2][3] For example, 6-fluoro-DET is not recognized by rats trained to discriminate LSD, indicating a lack of hallucinogenic-like properties.[3] This attenuation of hallucinogenic effects, despite retained 5-HT₂A receptor affinity, suggests a complex interplay between receptor binding, functional activity, and downstream signaling pathways in mediating the psychoactive effects of these compounds.

Toxicology of Fluorinated Tryptamine Analogues

There is a notable lack of comprehensive toxicological data for the majority of fluorinated tryptamine analogues in publicly available literature. Most studies have focused on their pharmacological properties. However, some general principles and isolated data points can provide initial insights.

Acute Toxicity

Quantitative data on the acute toxicity (e.g., median lethal dose or LD₅₀) of fluorinated tryptamines is scarce. For the parent, non-fluorinated compound psilocin (4-hydroxy-DMT), the LD₅₀ in mice has been reported to be 293.07 mg/kg.[4][5] This value can serve as a benchmark for contextualizing the potential toxicity of its fluorinated derivatives, although direct extrapolation is not possible without experimental data.

In Vitro Cytotoxicity

Standard in vitro cytotoxicity assays, such as those employing cell lines like SH-SY5Y (human neuroblastoma) or HEK293 (human embryonic kidney), can be utilized to assess the potential for fluorinated tryptamines to induce cell death.[6] However, specific IC₅₀ values for these compounds are not widely reported.

Metabolism and Potential for Toxic Metabolites

The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts. While fluorination can block metabolism at certain positions, it can also lead to the formation of reactive metabolites. The metabolic pathways of fluorinated tryptamines have not been extensively studied, but it is an important area for future toxicological investigation.

Data Presentation

The following tables summarize the available quantitative pharmacological data for a selection of fluorinated tryptamine analogues and their parent compounds.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C |

| DET | 55.4 | 36.7 | 10.3 |

| 6-Fluoro-DET | 275 | 45.3 | 14.5 |

| Psilocin (4-OH-DMT) | 378 | 335 | 82-84 |

| 4-Fluoro-DMT | 135 | 335 | 82-84 |

| 5-MeO-DMT | 32.8 | 15.6 | 13.9 |

| 4-Fluoro-5-MeO-DMT | 0.23 | 20.3 | 19.3 |

Table 2: Functional Activity (EC₅₀, nM and Eₘₐₓ, %)

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| DET | 5-HT₂A | 14.3 | 82 |

| 6-Fluoro-DET | 5-HT₂A | 100 | 63 |

| Psilocin (4-OH-DMT) | 5-HT₂A | 949 | 49 |

| 4-Fluoro-DMT | 5-HT₂A | 949 | 49 |

| 4-Fluoro-DMT | 5-HT₂C | 99 | 93 |

| 5-MeO-DMT | 5-HT₁A | 3.3 | 100 |

| 4-Fluoro-5-MeO-DMT | 5-HT₁A | 0.11 | 100 |

Table 3: In Vivo Activity (ED₅₀, µmol/kg)

| Compound | Assay | ED₅₀ (µmol/kg) |

| 4-Fluoro-5-MeO-DMT | Drug Discrimination (vs. LY293284) | 0.17 |

Table 4: Acute Toxicity Data

| Compound | Species | Route | LD₅₀ (mg/kg) |

| Psilocin | Mouse | Intraperitoneal | 293.07[4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological and toxicological evaluation of fluorinated tryptamine analogues.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT₂A)

-

Radioligand (e.g., [³H]ketanserin for 5-HT₂A)

-

Test compound (fluorinated tryptamine analogue)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either the test compound, assay buffer (for total binding), or the non-specific binding inhibitor.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT₂A receptor, by detecting changes in intracellular calcium concentration.

Materials:

-

Cells expressing the target receptor (e.g., HEK293 cells with stable 5-HT₂A expression)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound

-

Reference agonist

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Use the fluorometric plate reader to measure the baseline fluorescence of the cells.

-

Add the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation.

-

Generate dose-response curves by plotting the change in fluorescence against the log concentration of the compound.

-

Determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response) from the dose-response curves.

In Vivo Behavioral Assay (Head-Twitch Response in Rodents)

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT₂A receptor activation and is used as a proxy for hallucinogenic potential.

Materials:

-

Male mice or rats

-

Test compound

-

Vehicle control (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimate the animals to the observation chambers.

-

Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).

-

Place the animals individually in the observation chambers.

-

Record the number of head twitches over a set period (e.g., 30-60 minutes). This can be done by a trained observer or by analyzing video recordings.

-

Generate dose-response curves by plotting the number of head twitches against the dose of the compound.

-

Determine the ED₅₀ (the dose that produces a half-maximal response).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated tryptamine analogues.

Conclusion

Fluorinated tryptamine analogues represent a fascinating and pharmacologically rich class of compounds. The strategic placement of fluorine atoms can profoundly influence their interaction with serotonin receptors, leading to compounds with altered potency, selectivity, and in vivo effects. While the pharmacological profiles of several fluorinated tryptamines have been partially elucidated, a significant gap remains in our understanding of their toxicology. Further research, particularly in the areas of acute and chronic toxicity, as well as metabolic profiling, is essential for a comprehensive safety assessment of these compounds. This guide provides a foundational resource for researchers, aiming to facilitate further investigation into the therapeutic potential and safety of fluorinated tryptamine analogues.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Median lethal dose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Research on Acute Toxicity and the Behavioral Effects of Methanolic Extract from Psilocybin Mushrooms and Psilocin in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro detection of cytotoxicity using FluoroJade-C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Comprehensive Review of 6-Fluoro-Indole Derivatives in Medicinal Chemistry

A deep dive into the synthesis, multifaceted biological activities, and structure-activity relationships of 6-fluoro-indole derivatives, offering a technical guide for researchers and drug development professionals.

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Among its many halogenated analogs, the 6-fluoro-indole scaffold has emerged as a particularly valuable building block in the quest for novel therapeutics. The strategic incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacological profile. This in-depth technical guide explores the synthesis, diverse biological applications, and structure-activity relationships of 6-fluoro-indole derivatives, providing a comprehensive resource for scientists engaged in drug discovery and development.

Synthetic Strategies: Crafting the 6-Fluoro-Indole Core

The construction of the 6-fluoro-indole scaffold is primarily achieved through well-established synthetic methodologies, most notably the Leimgruber-Batcho and Fischer indole syntheses. The choice between these methods often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Leimgruber-Batcho Indole Synthesis

A popular choice for industrial-scale synthesis due to its high yields and mild reaction conditions, the Leimgruber-Batcho synthesis typically proceeds in two main steps from a substituted o-nitrotoluene.

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole

-

Enamine Formation: 4-Fluoro-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours. The resulting enamine can be used in the next step with or without purification.

-

Reductive Cyclization: The crude enamine is dissolved in a solvent like ethyl acetate or ethanol. A catalyst, such as 10% Palladium on carbon (Pd/C), is added, and the mixture is subjected to hydrogenation. Alternatively, reduction can be achieved using iron powder in acetic acid. After the reaction is complete, the catalyst or iron residues are filtered off.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 6-fluoroindole.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole

-

Hydrazone Formation: 4-Fluorophenylhydrazine is reacted with an aldehyde or ketone, such as acetaldehyde, in a suitable solvent at room temperature to form the corresponding hydrazone.

-

Cyclization: The hydrazone is then treated with an acid catalyst, which can include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride. The reaction mixture is heated to promote cyclization and aromatization to the indole ring.

-

Work-up and Purification: Following the reaction, the mixture is worked up and the crude 6-fluoroindole is purified, typically by column chromatography.

Therapeutic Applications of 6-Fluoro-Indole Derivatives

The 6-fluoro-indole scaffold has been incorporated into a wide array of molecules with diverse biological activities, demonstrating its potential in treating a range of diseases.

Anticancer Activity

6-Fluoro-indole derivatives have shown significant promise as anticancer agents, primarily by inhibiting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.

Kinase Inhibition: The dysregulation of protein kinase activity is a hallmark of many cancers. Derivatives of 6-fluoro-indole have been developed as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in cancer therapy.

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain molecules containing the 6-fluoro-indole moiety have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

| Compound | Target/Cell Line | Activity | Value | Reference |

| FC116 | HCT-116/L (Oxaliplatin-resistant colorectal cancer) | GI50 | 6 nM | |

| Indole-2-carboxamide derivatives | EGFR, VEGFR-2 | IC50 | Varies | |

| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast cancer) | IC50 | 6.10 ± 0.4 μM (for compound 6i) | |

| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast cancer) | IC50 | 6.49 ± 0.3 μM (for compound 6v) |

Experimental Protocol: General Kinase Inhibition Assay

-

Reagents: Recombinant kinase (e.g., EGFR, VEGFR-2), a suitable substrate peptide, ATP, and the 6-fluoro-indole test compound are required.

-

Procedure: The kinase is pre-incubated with various concentrations of the test compound. The kinase reaction is initiated by the addition of the substrate peptide and ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays or fluorescence-based assays.

-

Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%, is calculated from the dose-response curve.

Neuroactive Agents

The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a class of drugs widely used to treat depression and anxiety disorders. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. 6-Fluoroindole serves as a scaffold for the development of potent and selective SSRIs.

| Compound | Target | Activity | Value | Reference |

| 6-Nitroquipazine analog | SERT | Ki | 0.32 nM | |

| 7-Azaindole derivative 11 | SERT | Ki | 9.2 nM | |

| 7-Azaindole derivative 12 | DAT | Ki | 229.0 nM |

Experimental Protocol: Serotonin Transporter Binding Assay

-

Membrane Preparation: Membranes from cells expressing the serotonin transporter (SERT) are prepared.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that binds to SERT (e.g., [3H]citalopram) and various concentrations of the 6-fluoro-indole test compound.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the ligand bound to the transporter, is measured using a scintillation counter.

-

Data Analysis: The Ki value, which represents the binding affinity of the test compound for SERT, is calculated from the competition binding curve.

Antiviral Activity

6-Fluoro-indole derivatives have also demonstrated potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1) and flaviviruses like Dengue and Zika virus.

HIV-1 Attachment Inhibitors: These compounds prevent the virus from binding to the host cell, which is the first step in the viral life cycle.

| Compound | Target Virus | Activity | Value | Reference |

| C-6 fluoro tetracyclic indole derivative 32 | HCV | IC50 | 2 nM | |

| C-6 fluoro tetracyclic indole derivative 32 | HCV | EC50 | 90 nM | |

| Indole alkaloid derivative 22 | DENV2 | CC50 | >100 µM | |

| Indole alkaloid derivative trans-14 | DENV2 | CC50 | >100 µM |

Experimental Protocol: Anti-HIV-1 Activity Assay (MTT-MT4 Assay)

-

Cell Culture: MT-4 cells, which are susceptible to HIV-1 infection, are used.

-

Infection: The MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compound.

-

Incubation: The infected cells are incubated for a period that allows for viral replication and cytopathic effects to become apparent.

-

Cell Viability Measurement: The viability of the cells is measured using the MTT assay. Living cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by measuring absorbance.

-

Data Analysis: The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated.

Antimicrobial Activity

6-Fluoro-indole and its derivatives have been shown to possess antimicrobial properties, including antibacterial and antifungal activities. One of the mechanisms of action is the interference with the quorum sensing system of pathogens, which inhibits biofilm formation.

| Compound | Organism | Activity | Value (µg/mL) | Reference |

| 6-Fluoroindole | Serratia marcescens | MIC | Varies | |

| 4-bromo-6-chloroindole | S. aureus ATCC 6538 | MIC | 30 | |

| 6-bromo-4-iodoindole | S. aureus ATCC 6538 | MIC | 20 | |

| Indole-triazole derivative 3d | MRSA, C. krusei | MIC | 3.125 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A serial dilution of the 6-fluoro-indole test compound is prepared in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound that prevents visible growth of the microorganism.

Structure-Activity Relationship (SAR)

The biological activity of 6-fluoro-indole derivatives is highly dependent on the nature and position of substituents on the indole ring and any appended functionalities. For instance, in a series of indole-chalcone analogs targeting metastatic colorectal cancer, the presence of a 6-fluoro group on the indole ring resulted in a compound (FC116) with a potent GI50 value of 6 nM against oxaliplatin-resistant cells. Further studies have shown that the introduction of different halogen atoms or other functional groups at various positions on the indole core can significantly modulate the activity against different biological targets. A thorough understanding of these structure-activity relationships is crucial for the rational design of more potent and selective 6-fluoro-indole-based drug candidates.

Conclusion

6-Fluoro-indole has firmly established itself as a privileged scaffold in medicinal chemistry. Its versatile synthesis and the favorable pharmacological properties imparted by the fluorine atom have led to the development of a diverse range of bioactive compounds with potential applications in oncology, neuroscience, and infectious diseases. The continued exploration of the chemical space around the 6-fluoro-indole core, guided by a deep understanding of structure-activity relationships and target biology, holds great promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to navigate this exciting and fruitful area of drug discovery.

Spectroscopic Analysis of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine. The document outlines the key Nuclear Magnetic Resonance (NMR) and predicted Infrared (IR) and Mass Spectrometry (MS) data, along with the experimental protocol for its synthesis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound have been reported and are summarized below.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.58 | dd | 8.7, 5.6 | 1H | H-4 |

| 7.21 | d | 2.3 | 1H | H-2 |

| 7.12 | dd | 10.2, 2.4 | 1H | H-7 |

| 6.83 | ddd | 9.9, 8.6, 2.4 | 1H | H-5 |

| 3.50 | d | 0.8 | 2H | CH₂ |

| 2.14 | s | 6H | N(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Note: The complete ¹³C NMR data was not available in the cited literature. Further experimental work would be required for a complete assignment.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides information about the functional groups present in a molecule. Based on the structure of this compound and typical IR absorption frequencies for similar indole derivatives, the following characteristic peaks are predicted.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (indole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2800 | Medium-Strong | Aliphatic C-H stretch (CH₂, N(CH₃)₂) |

| ~1620-1450 | Medium-Strong | C=C stretch (aromatic) |

| ~1250-1200 | Strong | C-N stretch |

| ~1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS) (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the key fragmentation is expected to be the cleavage of the Cα-Cβ bond of the side chain, a characteristic fragmentation for tryptamine derivatives.[2][3][4]

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 133 | [M - N(CH₃)₂CH₂]⁺ (Loss of the dimethylaminomethyl group) |

| 58 | [CH₂N(CH₃)₂]⁺ (Iminium ion, characteristic fragment) |

Experimental Protocols

The synthesis of this compound can be achieved via a Mannich-type reaction.[1]

Synthesis of this compound[1]

Materials:

-

6-fluoroindole

-

37% Formaldehyde solution

-

40% Dimethylamine (Me₂NH) solution

-

Acetic acid (AcOH)

-

3 M Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of 6-fluoroindole (1 eq) in acetic acid (15 mL) is cooled in an ice-water bath.

-

To the cooled solution, 37% formaldehyde (1.25 eq) and 40% dimethylamine solution (1.75 eq) are added.

-

The reaction mixture is stirred at ambient temperature for 2.5 hours.

-

The mixture is then cooled again in an ice-water bath and basified to a pH of 10 with 3 M NaOH.

-

The product is extracted with ethyl acetate (4 x 40 mL).

-

The combined organic phases are dried and concentrated under reduced pressure to yield this compound as an off-white solid.

Visualization of Experimental and Logical Workflows

Synthesis Workflow

The synthesis of the target compound follows a straightforward workflow as depicted below.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Workflow

The structural elucidation of the synthesized compound involves a series of spectroscopic analyses.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Drug Discovery Logical Pathway

6-Fluoroindole derivatives are significant in drug discovery due to the favorable properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.[5][6] The following diagram illustrates a generalized logical pathway for the development of drugs based on a 6-fluoroindole scaffold.

Caption: Generalized drug discovery pathway for 6-fluoroindole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Enigmatic Profile of 6-Fluoro-DMT: A Structural and Pharmacological Dissection

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential psychoactive profile of 6-fluoro-N,N-dimethyltryptamine (6-fluoro-DMT), a fluorinated analog of the classic psychedelic N,N-dimethyltryptamine (DMT). By examining its chemical structure, receptor binding affinities, and functional activity in comparison to related tryptamines, we aim to elucidate its potential pharmacological effects and pave the way for future research. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction

The strategic incorporation of fluorine into psychoactive molecules has become a powerful tool in medicinal chemistry to modulate pharmacological properties such as metabolic stability, receptor affinity, and functional activity. In the realm of tryptamine psychedelics, fluorination has yielded compounds with a wide spectrum of effects, from attenuated or abolished psychedelic activity to potentiation of certain receptor interactions. 6-fluoro-DMT stands as a compound of particular interest due to conflicting reports regarding its psychoactive potential. While its structural similarity to DMT suggests hallucinogenic properties, some studies indicate it may be inactive, mirroring the profile of its diethyl analog, 6-fluoro-DET.[1][2] This guide synthesizes the available preclinical data to build a predictive psychoactive profile based on its molecular structure and pharmacological interactions.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of 6-fluoro-DMT in comparison to its parent compound, DMT. This quantitative data provides a foundation for understanding its potential interactions with key central nervous system receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of 6-Fluoro-DMT and DMT

| Target | 6-Fluoro-DMT (Ki, nM) | DMT (Ki, nM) | Reference |

| Serotonin Receptors | |||

| 5-HT1A | 693–865 | 183 | [2][3] |

| 5-HT1B | 218 | - | [2] |

| 5-HT1D | 55 | - | [2] |

| 5-HT1E | 461 | - | [2] |

| 5-HT2A | 511–866 | 127–1200 | [2][3] |

| 5-HT2C | 149 | 360–2630 | [2][3] |

| Monoamine Transporters | |||

| SERT | 145 | - | [4] |

| Adrenergic Receptors | |||

| α1A | 149 | - | [4] |

| α2A | 136 | - | [4] |

| α2B | 149 | - | [4] |

| α2C | 149 | - | [4] |

| Dopamine Receptors | |||

| D1 | 547 | - | [4] |

| D2 | 610 | - | [4] |

| D3 | 867 | - | [4] |

| Histamine Receptors | |||

| H1 | 47 | - | [4] |

| H2 | 925 | - | [4] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50, nM) of 6-Fluoro-DMT and DMT

| Receptor | Assay | 6-Fluoro-DMT (EC50, nM) | DMT (EC50, nM) | Reference |

| 5-HT2A | Agonist Activity | 41–16,830 (Partial Agonist) | - | [2] |

| 5-HT2C | Agonist Activity | - (Full Agonist) | - | [4] |

| 5-HT1A | Agonist Activity | Inactive | - | [4] |

Note: A lower EC50 value indicates greater potency.

Analysis of Potential Psychoactive Profile

The psychoactive effects of classic tryptamines are primarily mediated by their agonist activity at the serotonin 5-HT2A receptor.[5] The data for 6-fluoro-DMT reveals a complex pharmacological profile that deviates from that of DMT.

3.1. Serotonin 5-HT2A Receptor Interaction:

6-fluoro-DMT exhibits a moderate affinity for the 5-HT2A receptor, with Ki values ranging from 511 to 866 nM.[2] Importantly, it acts as a partial agonist at this receptor.[4] The degree of agonism at the 5-HT2A receptor is a critical determinant of psychedelic activity. While full agonists typically induce robust psychedelic effects, the experiential landscape of partial agonists can be more varied and may be attenuated.

3.2. Role of 5-HT1A and 5-HT2C Receptors:

The compound shows a lower affinity for the 5-HT1A receptor compared to DMT and is reported to be inactive as an agonist at this site.[4] This is significant because 5-HT1A receptor activation is thought to modulate, and potentially dampen, the psychedelic experience. The potent full agonism at the 5-HT2C receptor is another distinguishing feature.[4] 5-HT2C receptor activation is associated with a range of effects, including anxiogenesis and a reduction in dopamine release, which could further shape the overall psychoactive profile, potentially leading to a less euphoric or more anxiogenic experience compared to classic psychedelics.

3.3. Structure-Activity Relationship (SAR) of 6-Substituted Tryptamines:

The SAR for halogenation at the 6-position of the tryptamine indole ring is not straightforward. The observation that 6-fluoro-DET is inactive as a psychedelic in humans has led to the hypothesis that 6-fluoro substitution might generally abolish hallucinogenic activity.[1][2] However, the robust psychedelic effects of 6-fluoro-α-methyltryptamine (6-fluoro-AMT) challenge this notion, indicating that the influence of the 6-fluoro substituent is dependent on the nature of the N-alkyl groups.[2]

3.4. In Vivo Animal Data:

Conflicting data exists regarding the ability of 6-fluoro-DMT to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects. Some sources suggest it is less active than DMT in producing effects in animal studies, while others indicate it fails to induce the HTR altogether.[4][6] This ambiguity in the primary animal model for psychedelic activity underscores the difficulty in predicting its human psychoactive profile.

Based on its pharmacological profile, 6-fluoro-DMT is likely to have psychoactive effects, but these may differ significantly from the classic psychedelic experience induced by DMT. The partial agonism at the 5-HT2A receptor suggests the potential for attenuated psychedelic effects, possibly characterized by altered perception and cognition but lacking the full immersive and visionary experiences of DMT. The potent 5-HT2C receptor agonism could introduce anxiogenic or dysphoric qualities to the experience. The lack of significant 5-HT1A receptor agonism might also contribute to a less "entactogenic" or empathogenic profile. Human studies would be required to definitively characterize its subjective effects.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are crucial for the standardized evaluation of novel compounds.

4.1. Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the equilibrium dissociation constant (Ki) of 6-fluoro-DMT for various CNS receptors.

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Unlabeled test compound (6-fluoro-DMT) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes and radioligand with increasing concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral assay used as a preclinical screen for potential hallucinogenic activity mediated by 5-HT2A receptor activation.

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity of 6-fluoro-DMT.

-

Animals: Male C57BL/6J mice are commonly used.

-

Procedure:

-

Acclimate the mice to the testing environment (e.g., individual observation chambers).

-

Administer the test compound (6-fluoro-DMT) via a specific route (e.g., intraperitoneal or subcutaneous injection) at various doses.

-

A positive control group (e.g., receiving a known 5-HT2A agonist like DOI) and a vehicle control group should be included.

-

Observe and record the number of head twitches over a defined period (e.g., 30-60 minutes) post-administration. A head twitch is a rapid, rotational movement of the head.

-

Data can be collected by trained observers or using automated video tracking software.

-

Analyze the dose-response relationship for the induction of HTR.

-

Mandatory Visualizations

5.1. Signaling Pathways

Caption: 5-HT2A receptor signaling pathway activated by 6-fluoro-DMT.

5.2. Experimental Workflow

Caption: Experimental workflow for assessing a novel psychoactive compound.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 6-Fluoro-DMT - Wikiwand [wikiwand.com]

- 3. A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Fluoro-DMT - Wikipedia [en.wikipedia.org]

- 5. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

Serotonin 5-HT2A Receptor Binding Affinity of 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the serotonin 5-HT2A receptor binding affinity of the synthetic tryptamine derivative, 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, commonly known as 6-fluoro-DMT. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support research and development in neuropharmacology and medicinal chemistry.

Core Data Presentation: 5-HT2A Receptor Binding Affinity

The binding affinity of a compound for a specific receptor is a critical parameter in determining its potential pharmacological activity. For this compound, its affinity for the serotonin 5-HT2A receptor has been characterized through in vitro radioligand competition assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, where a lower Ki value indicates a higher affinity.

| Compound | Receptor | Radioligand | Test System | Ki (nM) | Reference |